molecular formula C10H17NO5S B1671386 Etamsylate CAS No. 2624-44-4

Etamsylate

Cat. No. B1671386
CAS RN: 2624-44-4
M. Wt: 263.31 g/mol
InChI Key: HBGOLJKPSFNJSD-UHFFFAOYSA-N
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Description

Etamsylate, also known as 2,5-dihydroxy-benzene-sulfonate diethylammonium salt, is a synthetic hemostatic drug . It is used in cases of capillary bleeding . It is known to improve platelet adhesiveness and restore capillary resistance .


Synthesis Analysis

A new and simple HPLC assay method was developed and validated for the determination of etamsylate in human plasma . After protein precipitation with 6% perchloric acid, satisfactory separation was achieved on a HyPURITY C18 column .


Molecular Structure Analysis

Etamsylate has a molecular formula of C10H17NO5S . Its average mass is 263.311 Da and its monoisotopic mass is 263.082733 Da .


Chemical Reactions Analysis

Etamsylate has been studied using a new and simple HPLC assay method . The method was developed and validated for the determination of etamsylate in human plasma .


Physical And Chemical Properties Analysis

Etamsylate is a sulfonic acid derivative and an organosulfur compound . It is a benzenesulfonate derivative used as a systemic hemostatic .

Scientific Research Applications

Role in Reducing Hemorrhagic Brain Damage

A study evaluated the use of etamsylate for reducing the risk of hemorrhagic brain damage and its consequences in infants. This randomized controlled trial involving 334 infants born before 33 weeks gestation found no significant difference in death, impairment, or disability at 2 years of age between the etamsylate and control groups. The study concludes that etamsylate does not support its use in preventing mortality and morbidity in vulnerable infants (Elbourne et al., 2001).

Treatment of Haemolactia in Dairy Cows

Etamsylate has been shown to be effective in reducing haemolactia in dairy cows. A study with 58 dairy cows found that etamsylate treatment significantly reduced the number of days blood was observed in milk without affecting milk yield, highlighting its potential in veterinary applications (Fraile et al., 2019).

Alternative to Tranexamic Acid in Cesarean Section

A study investigating etamsylate as an alternative to tranexamic acid in reducing blood loss during elective cesarean section found that etamsylate effectively reduced blood loss with a low risk of side effects. This positions it as a potential second-line therapy for managing blood loss in such surgical procedures (Torky et al., 2020).

Effects on Platelet Functions and Arachidonic Acid Metabolism

Research on etamsylate's impact on platelet functions revealed that it enhances platelet response to thromboxane A2 and calcium ionophore. These findings provide insight into its mechanism in potentiating platelet functions (Okuma et al., 1982).

Application in Cancer Therapy

A clinical report suggested that etamsylate, an inhibitor of fibroblast growth factor signaling pathways, led to clinical improvement in a patient with squamous lung cell carcinoma. This indicates its potential application in cancer therapy (Cuevas et al., 2020).

Antagonizing Anticoagulant Activity of Heparin

Etamsylate has been found to antagonize the anticoagulant activity of heparin, both in vitro and in vivo, without inhibiting its vasodilatory properties. This unique ability of etamsylate may help explain its pharmacological effects and proposes its role in reversing pro-hemorrhagic states (Cobo-Nuñez et al., 2018).

Compatibility Studies with Lactose

A study using differential scanning calorimetry and X-ray diffraction techniques found that etamsylate, along with another drug fluconazole, were incompatible with lactose at high temperatures and at room temperature. This research is significant for pharmaceutical formulation development (Desai et al., 2004).

Degradation Studies for Pharmaceutical Analysis

Research on the stability and degradation of etamsylate using high-performance liquid chromatography and high-performance thin layer chromatography methods has been conducted. These methods are important for the quantitative determination of etamsylate in the presence of its degradation products, aiding in pharmaceutical quality control (Kaul et al., 2005).

Safety And Hazards

Etamsylate is classified as a Category 2B for serious eye damage/eye irritation . It causes eye irritation and precautions should be taken to avoid eye contact .

Future Directions

Etamsylate has been used as a FGF signaling inhibitor in in vitro experiments . It acts as an antiangiogenic factor, inhibiting wound healing and matrigel tubulogenesis . A pilot clinical trial was performed with 12 HHT patients using a topical spray of etamsylate twice a day for 4 weeks . The significant reduction in the ESS scale, together with the lack of significant side effects, allowed the designation of topical etamsylate as a new orphan drug for epistaxis in HHT .

properties

IUPAC Name

2,5-dihydroxybenzenesulfonic acid;N-ethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O5S.C4H11N/c7-4-1-2-5(8)6(3-4)12(9,10)11;1-3-5-4-2/h1-3,7-8H,(H,9,10,11);5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBGOLJKPSFNJSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC.C1=CC(=C(C=C1O)S(=O)(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4045559
Record name Ethamsylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4045559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Etamsylate

CAS RN

2624-44-4
Record name Etamsylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2624-44-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethamsylate [USAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Etamsylate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13483
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Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Benzenesulfonic acid, 2,5-dihydroxy-, compd. with N-ethylethanamine (1:1)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethamsylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4045559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Etamsylate
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.265
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Record name ETHAMSYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24YL531VOH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,270
Citations
V Herrería-Bustillo, M Masiá-Castillo… - Veterinary …, 2023 - Taylor & Francis
… when high dose etamsylate was added compared to the control. In conclusion, etamsylate could be … However, etamsylate might have a fibrinolytic effect when used in healthy dogs. …
Number of citations: 7 www.tandfonline.com
V Albiñana, G Giménez-Gallego, A García-Mato… - TH Open, 2019 - thieme-connect.com
… The present work has used etamsylate, the diethylamine salt of … etamsylate acts as an antiangiogenic factor, inhibiting wound healing and matrigel tubulogenesis. Moreover, etamsylate …
Number of citations: 4 www.thieme-connect.com
J Schulte, J Osborne, JWT Benson, R Cooke… - Archives of Disease in …, 2005 - fn.bmj.com
… , one in the placebo group and one in the etamsylate group, but both normal at 4 years of … but one in the etamsylate group was at normal school; three (two in the etamsylate group) had …
Number of citations: 36 fn.bmj.com
MY Cobo-Nuñez, M El Assar, P Cuevas… - European Journal of …, 2018 - Elsevier
… the ability of etamsylate to interfere with the activities of heparin. Effects of etamsylate on vasodilatory activity of heparin were evaluated in rat aortic segments. Influence of etamsylate on …
Number of citations: 8 www.sciencedirect.com
M Okuma, H Takayama, T Sugiyama… - Thrombosis and …, 1982 - thieme-connect.com
… by etamsylate, while A23187-induced aggregation was partially inhibited and this aggregation was enhanced by etamsylate. … affected by etamsylate. These results suggested that …
Number of citations: 15 www.thieme-connect.com
D Segura, L Monreal, S Pérez-Pujol, A Alonso… - The Veterinary …, 2007 - Elsevier
… Considering that the potential platelet-activating properties of etamsylate are currently unknown in horses, the objective of this study was to assess whether etamsylate produces …
Number of citations: 13 www.sciencedirect.com
D Elbourne, S Ayers, H Dellagrammaticas… - Archives of Disease in …, 2001 - fn.bmj.com
… and none in the etamsylate group (or 100% in the controls and 40% in the etamsylate group) had … outcomes would we be able to show any statistically significant benefit of etamsylate. …
Number of citations: 39 fn.bmj.com
P Suchý, A Paprskářová, M Chalupová, L Marholdova… - Materials, 2020 - mdpi.com
… cellulose, along with the addition of etamsylate, were introduced and assessed in vivo using the rat … The addition of etamsylate did not noticeably contribute to further hemostasis, but its …
Number of citations: 8 www.mdpi.com
N Kaul, H Agrawal, A Kakad, SR Dhaneshwar… - Analytica chimica …, 2005 - Elsevier
… the quantitative determination of etamsylate in the presence … This system was found to give compact spots for etamsylate … correlate the results of etamsylate determination in dosage form …
Number of citations: 23 www.sciencedirect.com
B Vojniković - Ophthalmologica, 1973 - karger.com
… of etamsylate adheres on the surface of the blood platelets only temporarily and shortly during which time it reactivates their en zymatic processes. Etamsylate … hand, etamsylate has a …
Number of citations: 3 karger.com

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